molecular formula C12H15ClS B14391399 [(1-Chlorocyclohexyl)sulfanyl]benzene CAS No. 89423-43-8

[(1-Chlorocyclohexyl)sulfanyl]benzene

Cat. No.: B14391399
CAS No.: 89423-43-8
M. Wt: 226.77 g/mol
InChI Key: ZKHROWQSXVDXMA-UHFFFAOYSA-N
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Description

[(1-Chlorocyclohexyl)sulfanyl]benzene is an organic compound that features a benzene ring substituted with a sulfanyl group attached to a 1-chlorocyclohexyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Chlorocyclohexyl)sulfanyl]benzene typically involves the reaction of 1-chlorocyclohexane with thiophenol (benzenethiol) under specific conditions. A common method includes the use of a base such as sodium hydride (NaH) to deprotonate the thiophenol, forming a thiolate anion which then reacts with 1-chlorocyclohexane to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

[(1-Chlorocyclohexyl)sulfanyl]benzene can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

    Oxidation Reactions: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced under specific conditions to modify the cyclohexyl ring or the sulfanyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be utilized.

Major Products Formed

    Substitution: Products depend on the nucleophile used, such as [(1-Hydroxycyclohexyl)sulfanyl]benzene when using hydroxide.

    Oxidation: Sulfoxides or sulfones are formed.

    Reduction: Reduced forms of the cyclohexyl ring or modified sulfanyl groups.

Scientific Research Applications

[(1-Chlorocyclohexyl)sulfanyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(1-Chlorocyclohexyl)sulfanyl]benzene involves its interaction with various molecular targets. The sulfanyl group can form bonds with metal ions or participate in redox reactions, influencing the compound’s reactivity and interactions. The chlorine atom can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

  • [(1-Bromocyclohexyl)sulfanyl]benzene
  • [(1-Iodocyclohexyl)sulfanyl]benzene
  • [(1-Fluorocyclohexyl)sulfanyl]benzene

Uniqueness

[(1-Chlorocyclohexyl)sulfanyl]benzene is unique due to the presence of the chlorine atom, which influences its reactivity and the types of reactions it can undergo. Compared to its bromine, iodine, and fluorine analogs, the chlorine derivative offers a balance between reactivity and stability, making it a versatile compound for various applications.

Properties

CAS No.

89423-43-8

Molecular Formula

C12H15ClS

Molecular Weight

226.77 g/mol

IUPAC Name

(1-chlorocyclohexyl)sulfanylbenzene

InChI

InChI=1S/C12H15ClS/c13-12(9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2

InChI Key

ZKHROWQSXVDXMA-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(SC2=CC=CC=C2)Cl

Origin of Product

United States

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